Collagen I, alpha chain (98-110)

Description

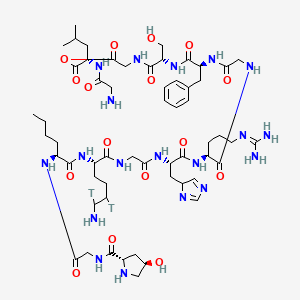

Structure

2D Structure

Properties

CAS No. |

97653-85-5 |

|---|---|

Molecular Formula |

C57H91N19O16 |

Molecular Weight |

1302.5 g/mol |

IUPAC Name |

[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5,6-ditritiohexanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl] (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate |

InChI |

InChI=1S/C57H91N19O16/c1-4-5-14-38(70-45(80)26-67-51(86)39-22-35(78)25-64-39)53(88)74-36(15-9-10-17-58)49(84)65-28-47(82)72-41(21-34-24-62-31-69-34)55(90)75-37(16-11-18-63-57(60)61)50(85)66-27-46(81)71-40(20-33-12-7-6-8-13-33)54(89)76-43(30-77)52(87)68-29-48(83)92-56(91)42(19-32(2)3)73-44(79)23-59/h6-8,12-13,24,31-32,34-43,64,77-78H,4-5,9-11,14-23,25-30,58-59H2,1-3H3,(H,65,84)(H,66,85)(H,67,86)(H,68,87)(H,70,80)(H,71,81)(H,72,82)(H,73,79)(H,74,88)(H,75,90)(H,76,89)(H4,60,61,63)/t34?,35-,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1/i10T,17T/t10?,17?,34?,35-,36+,37+,38+,39+,40+,41+,42+,43+ |

InChI Key |

LZCXUJHSTWYBEA-FUYNMKNISA-N |

SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1C=NC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)OC(=O)C(CC(C)C)NC(=O)CN)NC(=O)CNC(=O)C3CC(CN3)O |

Isomeric SMILES |

[3H]C(CC[C@@H](C(=O)NCC(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CN)NC(=O)[C@H](CCCC)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3)O)C([3H])N |

Canonical SMILES |

CCCCC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1C=NC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)OC(=O)C(CC(C)C)NC(=O)CN)NC(=O)CNC(=O)C3CC(CN3)O |

Synonyms |

collagen I, alpha chain (98-110) Gly-Leu-Hyp-Gly-Nle-Lys-Gly-His-Arg-Gly-Phe-Ser-Gly |

Origin of Product |

United States |

Molecular and Conformational Attributes Governing Bioactivity

Primary Sequence Analysis and Key Residue Identification

The primary structure, or amino acid sequence, is the fundamental determinant of a peptide's properties. The sequence for the human collagen I, alpha 1 chain is cataloged under UniProt accession number P02452. genome.jpuniprot.org The specific fragment from residue 98 to 110 has a distinct sequence that is crucial for its function.

A study investigating phosphorylation sites in collagen identified a peptide spanning residues 98-110 of the chick collagen α1 chain. tufts.edu The human equivalent sequence (residues 260-272) shows a high degree of homology. tufts.edu Within this region, certain amino acids are identified as "key" residues due to their involvement in structural stability or as sites for modification. For instance, the serine residue at position 109 (corresponding to Ser-271 in the full human sequence) has been identified as a potential site for phosphorylation by protein kinase A (PKA), suggesting a role in cell signaling pathways. tufts.edu The presence of glycine (B1666218) at every third position is a hallmark of collagen, essential for the tight packing of the triple helix. tandfonline.comproteopedia.org The flanking residues, often proline and hydroxyproline (B1673980), provide rigidity and stability to the helical structure. tandfonline.com

Table 1: Primary Sequence and Key Residues of Human Collagen I, alpha 1 Chain Fragment

| Residue Number (in fragment) | Residue Number (in full protein) | Amino Acid (Human Sequence) | Potential Role/Modification |

|---|---|---|---|

| 98 | 260 | Varies | Structural |

| 99 | 261 | Varies | Structural |

| 100 | 262 | Varies | Structural |

| 101 | 263 | Varies | Structural |

| 102 | 264 | Varies | Structural |

| 103 | 265 | Varies | Structural |

| 104 | 266 | Glycine (Gly) | Helix Packing |

| 105 | 267 | Varies | Receptor Interaction |

| 106 | 268 | Varies | Receptor Interaction |

| 107 | 269 | Glycine (Gly) | Helix Packing |

| 108 | 270 | Varies | Structural |

| 109 | 271 | Serine (Ser) | Phosphorylation Site tufts.edu |

| 110 | 272 | Varies | Structural |

Note: The exact sequence can vary slightly between species. The human sequence is referenced from UniProt P02452.

Secondary and Tertiary Conformations Pertinent to Ligand Binding

Beyond the primary sequence, the peptide's three-dimensional conformation is critical for its ability to bind to ligands, such as integrin receptors on the cell surface.

The defining feature of collagen is its triple-helical structure, where three parallel polypeptide chains, each in a left-handed polyproline II-type (PPII) helix, coil into a right-handed superhelix. proteopedia.orgnih.gov The stability of this structure is heavily dependent on the repeating Gly-X-Y amino acid sequence, with proline and its hydroxylated form, hydroxyproline (Hyp), frequently occupying the X and Y positions, respectively. tandfonline.comnih.gov These imino acids confer rigidity and preorganize the peptide backbone into the required conformation for triple helix formation. nih.gov

Model peptides with sequences like (Pro-Pro-Gly)n have been crystallized and studied extensively, confirming the triple-helical structure and the importance of interchain hydrogen bonds for stability. nih.govrcsb.org The stability of any given collagen fragment in solution is influenced by factors such as its specific sequence, temperature, and pH. nih.gov Peptides lacking a high content of Proline and Hydroxyproline, such as the 98-110 fragment, may not form a stable triple helix on their own and often require flanking by stabilizing sequences like (Gly-Pro-Hyp) repeats to be studied in vitro. tufts.edu The thermal stability of the triple helix is dramatically increased by the hydroxylation of proline residues in the Y-position. nih.gov

The interaction of collagen with its cell surface receptors is a dynamic process involving conformational changes in both molecules. Integrins, particularly α1β1 and α2β1, are major collagen receptors. wikipedia.orgbiologists.comarvojournals.org These receptors possess an inserted domain (I-domain) on their α-subunit which directly binds to collagen. biologists.com

Upon binding, the integrin I-domain undergoes a significant conformational shift from a "closed" (low-affinity) to an "open" (high-affinity) state. researchgate.net This change is triggered by the coordination of a glutamate (B1630785) residue from the collagen sequence to a metal ion-dependent adhesion site (MIDAS) on the I-domain. researchgate.net This switch allosterically alters the I-domain's C-terminus, widening the binding site and stabilizing the interaction. researchgate.net Similarly, discoidin domain receptors (DDRs), another class of receptor tyrosine kinases, are thought to undergo conformational changes upon binding to the native, triple-helical form of collagen, leading to receptor activation. wikipedia.orgnih.gov The ability of the (98-110) fragment to engage these receptors depends on whether it presents the necessary recognition motifs in the correct three-dimensional context, a feature that is strictly dependent on the integrity of the triple helix. biologists.comnih.gov

Post-Translational Modifications and Their Impact on Functional Domains (e.g., Cross-linking)

Following protein synthesis, collagen undergoes numerous enzymatic modifications that are essential for its structure and function. nih.govsimplemed.co.uk These post-translational modifications (PTMs) can directly impact the functional domains within the collagen molecule, including the 98-110 region.

The most critical PTMs include the hydroxylation of proline and lysine (B10760008) residues. simplemed.co.ukwikipedia.org Prolyl 4-hydroxylase and lysyl hydroxylase catalyze these reactions, which require vitamin C as a cofactor. wikipedia.org The resulting 4-hydroxyproline (B1632879) is vital for the thermal stability of the triple helix. tandfonline.com Hydroxylysine serves as an attachment site for carbohydrates (glycosylation) and is a key participant in the formation of stabilizing cross-links. wikipedia.orgnih.gov

Covalent cross-links, both within a single collagen molecule (intramolecular) and between different molecules (intermolecular), are crucial for the tensile strength and stability of collagen fibrils. wikipedia.orgnih.gov These bonds are formed via an enzymatic process initiated by lysyl oxidase, which converts lysine and hydroxylysine residues into reactive aldehydes. wikipedia.orgnih.gov While many of these cross-links form in the non-helical telopeptide regions, cross-linking within the main triple-helical domain also occurs. tufts.edu

Furthermore, phosphorylation represents another key PTM. As mentioned, the serine residue at position 109 in a chick collagen peptide corresponding to the 98-110 region can be phosphorylated. tufts.edu Such a modification introduces a negative charge, which can slightly decrease the thermal stability of the triple helix through electrostatic repulsion but can also create new binding sites for other proteins, thereby modulating the peptide's bioactivity. tufts.edu

Table 2: Key Post-Translational Modifications in Collagen and Their Relevance

| Modification | Key Enzymes | Affected Residues | Functional Impact | Relevance to (98-110) Fragment |

|---|---|---|---|---|

| Hydroxylation | Prolyl hydroxylase, Lysyl hydroxylase | Proline, Lysine | Stabilizes triple helix; enables glycosylation and cross-linking. tandfonline.comwikipedia.org | Potential for hydroxylation if Pro/Lys are present in the sequence. |

| Glycosylation | Glycosyltransferases | Hydroxylysine | Influences fibril organization and interactions. nih.govmdpi.com | Potential for glycosylation if hydroxylated Lys is present. |

| Cross-linking | Lysyl oxidase | Lysine, Hydroxylysine | Provides tensile strength and stabilizes collagen fibrils. wikipedia.orgnih.gov | Potential involvement if Lys/Hyl are present and accessible. |

| Phosphorylation | Protein Kinases (e.g., PKA) | Serine, Threonine, Tyrosine | Modulates protein interactions and stability. tufts.edu | Serine at position 109 is a known potential phosphorylation site. tufts.edu |

Advanced Methodologies for Studying Collagen I, Alpha Chain 98 110

Peptide Synthesis and Purification Techniques

The precise chemical synthesis of the Collagen I, alpha chain (98-110) peptide is fundamental for its detailed investigation. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing such peptides. bachem.comwikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comlcms.cz The process simplifies purification by allowing for the removal of excess reagents and by-products through simple washing and filtration steps. bachem.com Two primary chemical strategies are employed in SPPS: Boc/benzyl and Fmoc/tert-butyl protection schemes, with the Fmoc/tBu approach being common. wikipedia.org

Following synthesis and cleavage from the resin, the crude peptide product contains various impurities, including truncated or deletion sequences and by-products from protecting groups. bachem.com Therefore, a robust purification step is essential to obtain a highly pure peptide for subsequent biophysical and functional studies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. bachem.comamericanpeptidesociety.orgnih.gov This method separates the target peptide from impurities based on differences in hydrophobicity. bachem.comamericanpeptidesociety.org The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (typically C18-modified silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. bachem.comamericanpeptidesociety.org Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent to improve peak shape and resolution. lcms.cz Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized. bachem.com

| Technique | Principle | Application to Collagen I, alpha chain (98-110) |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain anchored to an insoluble resin. bachem.comwikipedia.org | Chemical synthesis of the defined 13-amino acid sequence of Collagen I, alpha chain (98-110). |

| Reversed-Phase HPLC (RP-HPLC) | Separation of molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase. bachem.comamericanpeptidesociety.org | Purification of the synthesized peptide from impurities to achieve high purity for experimental use. nih.gov |

Biophysical Characterization for Conformational Analysis

Understanding the three-dimensional structure and conformational dynamics of Collagen I, alpha chain (98-110) is crucial for interpreting its biological activity. Several biophysical techniques are employed for this purpose.

NMR spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of peptides in solution. semanticscholar.orgacs.org For collagen-like peptides, NMR can provide detailed insights into their conformation, dynamics, and the stability of their triple-helical structure. nih.govnih.gov One-dimensional and two-dimensional NMR experiments (such as COSY, TOCSY, and NOESY) are used to assign proton and carbon resonances and to measure through-bond and through-space interactions between atoms. nih.gov These data can reveal localized perturbations in the triple helix, analyze hydrogen bonding patterns, and monitor the thermal unfolding process. nih.govnih.gov Solid-state NMR has also been used to study collagen fibrils, providing information on molecular dynamics and local conformation within the fibrillar structure. acs.org

Circular Dichroism (CD) spectroscopy is a widely used method for assessing the secondary structure and conformational integrity of collagen and its mimetic peptides. researchgate.netnih.gov The unique triple-helical conformation of collagen gives rise to a characteristic CD spectrum, which is distinct from that of a random coil or other secondary structures. nih.govresearchgate.net A key feature of the collagen triple helix is a positive peak of molar ellipticity near 220-225 nm and a strong negative peak around 195-200 nm. nih.govresearchgate.net

CD spectroscopy is also highly effective for monitoring the thermal stability of the triple helix. nih.govraineslab.com By measuring the change in the CD signal at a specific wavelength (typically 222 nm) as a function of temperature, a melting curve can be generated. nih.gov The midpoint of this transition (Tm) is a measure of the thermal stability of the triple helix. raineslab.com This technique allows for the investigation of how sequence variations or modifications affect the stability of the collagenous structure. nih.gov

| Wavelength (nm) | Characteristic Feature for Triple Helix |

| ~220-225 | Positive Molar Ellipticity nih.govresearchgate.net |

| ~195-200 | Negative Molar Ellipticity nih.govresearchgate.net |

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state. While crystallizing individual short collagen peptides can be challenging, this technique has been invaluable for determining the structure of collagen-like peptides in complex with other proteins, such as integrin I-domains or fibronectin fragments. researchgate.netnih.govpnas.orgnih.gov

These crystal structures have revealed how collagen peptides interact with their binding partners at a molecular level. For instance, the structure of a collagen peptide in complex with the I-domain of integrin α2β1 showed that the peptide binds in an extended conformation, with a glutamate (B1630785) residue from the peptide coordinating a metal ion in the integrin's metal ion-dependent adhesion site (MIDAS). nih.gov Similarly, structures of collagen peptides complexed with fibronectin domains have shown that the collagen fragment adopts an antiparallel β-strand conformation to extend the β-sheet of the fibronectin domain. researchgate.netpnas.org This detailed structural information is critical for understanding the molecular basis of collagen's biological functions.

Cell-Based Assays for Functional Analysis

To investigate the biological role of Collagen I, alpha chain (98-110), particularly its involvement in cell-matrix interactions, various cell-based assays are employed. These assays assess the peptide's ability to support cell adhesion and influence cell migration.

Cell adhesion assays are used to determine if cells can attach to a substrate coated with the peptide of interest. sciencellonline.comresearchgate.net Typically, microplate wells are coated with the Collagen I, alpha chain (98-110) peptide. A suspension of cells, which may express collagen-binding integrins (e.g., α1β1, α2β1), is added to the wells. nih.govmolbiolcell.orgbiologists.com After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified, often through staining and subsequent measurement of absorbance or fluorescence. researchgate.net These assays can demonstrate a direct interaction between the peptide sequence and cell surface receptors, which is a critical step in many physiological processes. nih.gov

Cell migration and invasion assays assess the ability of cells to move through a barrier, which can be modulated by the presence of specific extracellular matrix components. cellbiolabs.compsu.eduresearchgate.net In a typical Boyden chamber assay, the underside of a porous membrane is coated with the Collagen I, alpha chain (98-110) peptide to act as a chemoattractant. rndsystems.com Cells are placed in the upper chamber, and those that migrate through the pores to the peptide-coated side are stained and counted. psu.edurndsystems.com This type of assay is crucial for understanding the role of specific collagen sequences in processes like wound healing, development, and cancer metastasis, where cell motility is fundamental. psu.eduresearchgate.net

| Assay Type | Purpose | General Procedure | Typical Readout |

| Cell Adhesion Assay | To quantify the ability of cells to attach to the peptide. sciencellonline.comresearchgate.net | Cells are incubated on peptide-coated surfaces; non-adherent cells are washed away. researchgate.net | Quantification of remaining cells by staining, fluorescence, or absorbance. researchgate.net |

| Cell Migration Assay (Boyden Chamber) | To measure directed cell movement in response to the peptide. psu.edurndsystems.com | Cells are placed in an upper chamber and migrate through a porous membrane toward the peptide in a lower chamber. rndsystems.com | Staining and counting of cells that have migrated to the lower surface of the membrane. psu.edu |

Proliferation and Differentiation Assays

The biological activity of peptides derived from Collagen I, such as the alpha chain (98-110) fragment, is frequently evaluated by assessing their impact on cellular proliferation and differentiation. These assays are crucial for understanding the peptide's potential role in tissue regeneration and cellular signaling.

Commonly utilized in vitro models include osteoblastic precursor cell lines, such as MC3T3-E1, and mesenchymal stem cells (MSCs). Proliferation can be measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolically active cells. Differentiation, particularly towards an osteogenic lineage, is assessed by measuring markers of bone formation. Key markers include Alkaline Phosphatase (ALP) activity, an early indicator of osteoblast differentiation, and collagen synthesis, which can be quantified using methods like the Sircol collagen assay. nih.gov Mineralization, a late-stage marker of osteogenesis, is evaluated by staining for calcium deposits with Alizarin Red S.

Research on various collagen-derived peptides has demonstrated their capacity to influence these cellular processes. For instance, studies on low-molecular-weight collagen peptides (LMWCP) have shown that they can stimulate ALP activity, collagen synthesis, and mineralization in MC3T3-E1 cells. nih.govnih.gov Similarly, a recombinant peptide based on human type I collagen, rich in Arg-Gly-Asp (RGD) motifs, was found to promote the proliferation, adhesion, and migration of rapidly expanding cells (RECs), a type of MSC. mdpi.com Gene expression analysis in these studies often reveals upregulation of key osteogenic markers, such as ALP and COL1A1 (Collagen Type I Alpha 1 Chain). mdpi.com

Table 1: Research Findings from Proliferation and Differentiation Assays on Collagen-Derived Peptides

| Cell Line | Peptide Type | Assay | Key Findings | Reference |

|---|---|---|---|---|

| MC3T3-E1 | Low-Molecular-Weight Collagen Peptide (LMWCP) | Alkaline Phosphatase (ALP) Activity | Increased ALP activity, indicating stimulation of early osteoblastic differentiation. | nih.govnih.gov |

| MC3T3-E1 | Low-Molecular-Weight Collagen Peptide (LMWCP) | Collagen Synthesis | Induced collagen synthesis, a marker for extracellular matrix deposition. | nih.gov |

| MC3T3-E1 | Low-Molecular-Weight Collagen Peptide (LMWCP) | Mineralization (Alizarin Red S) | Stimulated the formation of mineralized nodules, a late marker of osteogenesis. | nih.gov |

| Rapidly Expanding Cells (RECs) | Recombinant Human Type I Collagen Peptide (Cellnest®) | MTT Assay | Promoted cell proliferation. | mdpi.com |

| Rapidly Expanding Cells (RECs) | Recombinant Human Type I Collagen Peptide (Cellnest®) | Adhesion Assay | Significantly increased cell adhesion. | mdpi.com |

Reporter Gene Assays for Signaling Pathway Activation

Reporter gene assays are powerful tools for investigating the activation of specific signaling pathways and for screening compounds that modulate gene expression. To study the regulation of collagen synthesis, researchers have developed stable luciferase reporter cell systems. researchgate.net These systems are designed for rapidly screening both activators and repressors of human collagen gene transcription in a high-throughput format. researchgate.netresearchgate.net

The methodology involves transfecting a fibroblast cell line, such as NIH-3T3, with a plasmid containing the promoter region of a collagen gene (e.g., COL1A2) linked to a reporter gene, typically luciferase. researchgate.net When a signaling pathway that activates the collagen promoter is triggered, the luciferase gene is transcribed, leading to the production of luciferase enzyme. The activity of this enzyme, which generates a light signal in the presence of its substrate, can be easily and sensitively measured.

These assays have been validated using known agonists and antagonists of collagen gene expression. For example, transforming growth factor-beta (TGF-β), a well-known profibrotic cytokine that activates the SMAD signaling pathway, has been shown to induce luciferase activity in these reporter cells. researchgate.netresearchgate.net Conversely, tumor necrosis factor-alpha (TNF-α), an antagonist of collagen expression, decreases luciferase activity. researchgate.net Such assays allow for the precise dissection of signaling cascades. For instance, by overexpressing or knocking down specific signaling proteins, researchers can determine their role in mediating the effects of a peptide like Collagen I, alpha chain (98-110) on collagen gene expression.

Table 2: Example of a Luciferase Reporter Gene Assay for COL1A2 Promoter Activation

| Component | Description | Purpose |

|---|---|---|

| Cell Line | NIH-3T3 Fibroblasts | A standard, easily transfectable cell line that expresses collagen. |

| Reporter Plasmid | pcDNA3.1-COL1A2.luc | Contains the human COL1A2 promoter driving the expression of the firefly luciferase gene. |

| Internal Control | Renilla luciferase plasmid | Co-transfected to normalize for variations in transfection efficiency and cell number. |

| Validation Agonists | TGF-β, Scleraxis, Angiotensin II | Known inducers of collagen expression used to confirm the responsiveness of the assay. researchgate.net |

| Validation Antagonists | TNF-α, Pirfenidone | Known repressors of collagen expression used to confirm the inhibitory response of the assay. researchgate.net |

| Readout | Luciferase Activity (Luminescence) | Quantifies the activation of the COL1A2 promoter. |

Molecular Biology Techniques for Expression and Mutagenesis Studies

To understand the function of Collagen I, alpha chain (98-110) and its parent molecule, a variety of molecular biology techniques are employed to study gene expression and to perform mutagenesis.

Expression Analysis: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a standard method to measure the mRNA levels of the COL1A1 gene in cells or tissues following treatment with a peptide. This technique allows for the sensitive and specific quantification of changes in gene expression, providing insights into whether the peptide influences collagen synthesis at the transcriptional level. nih.gov For example, studies have used qRT-PCR to show that LMWCP treatment increases the mRNA levels of COL1A1 in MC3T3-E1 cells. nih.gov

Mutagenesis and Promoter Analysis: To identify the specific regions within the COL1A1 gene promoter that are crucial for its expression, researchers use techniques like deletional and site-directed mutagenesis. nih.gov Deletional analysis involves creating a series of constructs where parts of the promoter are progressively removed. These constructs are then linked to a reporter gene and transfected into cells to measure their transcriptional activity. This approach helps to pinpoint the minimal promoter region required for efficient expression. nih.gov

Further refinement is achieved through DNAse I protection assays (footprinting), which can identify the exact DNA sequences that are bound by transcription factors. nih.gov Once these binding sites are identified, site-directed mutagenesis can be used to introduce specific mutations into these sequences. By observing the effect of these mutations on reporter gene expression, the functional importance of these elements and the transcription factors that bind to them can be confirmed. These techniques are essential for elucidating the mechanisms by which peptides or signaling molecules regulate COL1A1 gene transcription.

In vitro and Ex vivo Model Systems Utilizing the Peptide

To investigate the biological effects of peptides like Collagen I, alpha chain (98-110) in a physiologically relevant context, researchers utilize advanced in vitro and ex vivo model systems. These models are designed to bridge the gap between simplistic two-dimensional (2D) cell culture and complex whole-animal (in vivo) studies. nih.govaging-us.com They aim to replicate key aspects of the natural tissue microenvironment, including its three-dimensional (3D) architecture, cell-cell interactions, and the presence of an extracellular matrix (ECM). aging-us.comnih.gov By incorporating the peptide into these systems, its influence on complex cellular behaviors such as migration, invasion, differentiation, and tissue organization can be assessed in a controlled setting.

Hydrogel and 3D Scaffold Systems for Microenvironment Mimicry

Hydrogels and 3D scaffolds are widely used to create tissue-like environments for in vitro cell culture. Collagen type I is a popular biomaterial for these systems because it is the main structural protein of the native ECM and contains inherent cell-binding motifs. nih.govuow.edu.aunih.gov

Hydrogel Systems: Collagen hydrogels are formed by reconstituting solubilized collagen, which self-assembles into a network of fibrils that mimic connective tissue. nih.gov These hydrogels can be used to encapsulate cells in a 3D environment, allowing for the study of cell morphology, proliferation, and function in a context that is more representative of native tissue than 2D culture. nih.gov To enhance their mechanical properties or introduce additional functionalities, collagen is often combined with other polymers, such as alginate, to form composite hydrogels. mdpi.com The stiffness and composition of these hydrogels can be tuned to replicate that of specific tissues. mdpi.com Peptides like Collagen I, alpha chain (98-110) can be incorporated into these hydrogel systems to investigate their specific effects on encapsulated cells.

3D Scaffolds: For applications requiring more defined architectures, such as in tissue engineering, collagen can be used to create porous 3D scaffolds. Techniques like 3D printing allow for the precise fabrication of scaffolds with controlled geometry. uow.edu.au These scaffolds provide a structural support for cells to attach, proliferate, and deposit their own ECM. The inclusion of specific bioactive peptides within the scaffold material can be used to direct cell behavior and promote tissue regeneration.

Table 3: Types of Hydrogel and 3D Scaffold Systems for Peptide Studies

| System Type | Base Material(s) | Key Features | Potential Application for Peptide Studies | Reference |

|---|---|---|---|---|

| Reconstituted Collagen Hydrogel | Collagen Type I | Self-assembles into fibrillar network; mimics native ECM; supports cell adhesion and migration. | Studying the effect of the peptide on cell behavior in a soft tissue-like environment. | nih.gov |

| Collagen-Alginate Composite Hydrogel | Collagen Type I, Alginate | Tunable mechanical properties; provides cell-binding motifs from collagen; can be cross-linked under mild conditions. | Assessing peptide influence on cell viability and proliferation in a mechanically controlled environment. | mdpi.com |

| 3D Printed Collagen Scaffold | Recombinant Collagen | Precisely controlled architecture and porosity; tailorable mechanical properties. | Evaluating the peptide's role in guiding tissue regeneration and cell organization on a defined structure. | uow.edu.au |

Organotypic Culture Models

Organotypic culture models are sophisticated ex vivo systems that closely mimic the 3D organization and cellular heterogeneity of native tissues. aging-us.com These models are particularly valuable for studying complex biological processes like cancer cell invasion, wound healing, and tissue morphogenesis in a controlled, human-relevant setting. nih.govresearchgate.net

A common method for creating an organotypic model involves embedding fibroblasts, such as telomerase-immortalized fibroblasts (TIFs), within a neutralized collagen I matrix. nih.govresearchgate.net Over several days, the fibroblasts contract and remodel the collagen, increasing its density and creating a tissue-like stromal layer. researchgate.net Once this matrix is established, other cell types, such as epithelial or cancer cells, can be seeded on top. This co-culture system allows for the study of interactions between different cell populations within a reconstituted microenvironment. nih.gov

The Collagen I, alpha chain (98-110) peptide can be introduced into these models, either incorporated into the initial collagen matrix or added to the culture medium. This allows researchers to investigate the peptide's impact on fibroblast-mediated matrix remodeling, epithelial cell differentiation, or the invasion of cancer cells through the stromal layer. These models provide a powerful platform for assessing the biological function of peptides in a context that recapitulates many features of a living tissue. aging-us.comresearchgate.net

Engineered Constructs and Biomimetic Applications of the Peptide

Design and Synthesis of Collagen Mimetic Peptides (CMPs) Incorporating the (98-110) Motif

Collagen mimetic peptides (CMPs) are synthetically created peptides designed to replicate the triple helix structure of natural collagen. nih.gov The design of CMPs often involves repeating sequences of Gly-X-Y, where X and Y can be any amino acid, though proline and hydroxyproline (B1673980) are common. wikipedia.org This repeating triad (B1167595) is fundamental to the formation of the collagen triple helix. oup.com

The synthesis of CMPs incorporating the (98-110) motif is typically achieved through solid-phase peptide synthesis. nih.gov This method allows for the precise, stepwise addition of amino acids to build the desired peptide sequence. For instance, a tridecapeptide corresponding to residues 98-110 of the alpha chain of type I collagen has been synthesized for research purposes. nih.gov To study its interaction with enzymes, a tritiated lysine (B10760008) residue was incorporated into the sequence. nih.gov The resulting peptide, Gly-Leu-Hyp-Gly-Nle-[4,5-3H]Lys-Gly-His-Arg-Gly-Phe-Ser-Gly, served as a substrate for human protocollagen lysyl hydroxylase, an enzyme crucial for collagen biosynthesis. nih.gov

The design of these synthetic peptides can be tailored to enhance specific properties. For example, flanking the core motif with sequences known to promote triple helix formation, such as (Gly-Pro-Hyp)n, can improve stability. royalsocietypublishing.org Furthermore, chemical modifications can be introduced to control the peptide's self-assembly into higher-order structures that mimic collagen fibrils. pnas.org

Integration into Biomaterials for Regenerative Research

The (98-110) peptide motif is integrated into various biomaterials to enhance their biological performance in regenerative research. These biomaterials often serve as scaffolds, providing a temporary, three-dimensional structure that supports cell attachment, growth, and differentiation, ultimately guiding the formation of new tissue. frontiersin.org

Collagen-based scaffolds are widely used in tissue engineering due to their biocompatibility, biodegradability, and porous structure that mimics the natural ECM. nih.govmdpi.com The incorporation of the (98-110) peptide into these scaffolds can provide specific biological cues that are absent in synthetic polymers. As model peptides, they allow researchers to study fundamental cellular processes, such as cell adhesion and migration, in a controlled environment.

For example, this peptide can be used to investigate the interactions between cells and the ECM, which is critical for understanding tissue development and regeneration. tue.nl By presenting a specific binding site for cell surface receptors, the (98-110) motif can influence cell behavior and guide tissue formation.

| Scaffold Material | Purpose of (98-110) Incorporation | Research Application |

|---|---|---|

| Collagen Gels | To provide specific cell-binding sites and mimic the native ECM. | Studying cell adhesion, migration, and differentiation in a 3D environment. nih.gov |

| Electrospun Fibers | To create fibrous scaffolds that replicate the architecture of natural tissues like tendons and ligaments. nih.gov | Investigating the influence of fiber alignment and diameter on cell behavior and tissue organization. nih.gov |

| Porous Sponges | To enhance the biological activity of the scaffold and promote cell infiltration and tissue ingrowth. | Bone and cartilage regeneration studies. researchgate.net |

Many synthetic and natural polymers used for creating scaffolds lack the inherent biological signals of native collagen. royalsocietypublishing.org Functionalization is the process of modifying these materials to incorporate bioactive molecules like the (98-110) peptide. This can be achieved through various chemical and physical methods.

One common strategy is to covalently bond the peptide to the surface of the scaffold material. This ensures that the peptide remains attached and is available to interact with cells. For instance, polymers like poly(lactic-co-glycolic) acid (PLGA) or polycaprolactone (B3415563) (PCL) can be surface-modified to introduce reactive groups that can then be used to attach the peptide. nih.govnih.gov Another approach involves coating the scaffold with a solution containing the peptide, allowing it to be physically adsorbed onto the surface. royalsocietypublishing.org

The functionalization of biopolymer scaffolds with the (98-110) peptide can significantly improve their performance in tissue engineering applications. For example, it can enhance cell attachment, proliferation, and differentiation, leading to more effective tissue regeneration. mdpi.com

Strategies for Enhancing Peptide Bioactivity and Stability in Research Models

While promising, the use of synthetic peptides like the (98-110) motif in research models faces challenges related to their bioactivity and stability. Several strategies have been developed to address these issues.

To enhance bioactivity, researchers can optimize the peptide sequence or its presentation on the scaffold. This might involve incorporating other bioactive motifs alongside the (98-110) sequence to create a more complex and effective signaling environment. For example, the RGD (arginine-glycine-aspartic acid) sequence, another well-known cell-adhesive motif, can be included to further promote cell attachment. royalsocietypublishing.org

To improve stability, peptides can be chemically modified. For instance, cyclization of the peptide can make it more resistant to degradation by enzymes. Another approach is to incorporate non-natural amino acids into the peptide sequence, which can also increase its stability. The use of cross-linking agents can also stabilize the peptide within the scaffold and prevent its premature release. nih.gov

Furthermore, the delivery of these peptides can be controlled. Encapsulating the peptides within microspheres or hydrogels can protect them from degradation and allow for their sustained release over time, maintaining a bioactive environment for an extended period.

| Strategy | Method | Purpose |

|---|---|---|

| Enhancing Bioactivity | Inclusion of other bioactive motifs (e.g., RGD). royalsocietypublishing.org | To create a synergistic effect and improve cell signaling. |

| Optimization of peptide conformation and presentation. | To ensure the peptide is accessible to cell receptors. | |

| Improving Stability | Chemical modifications (e.g., cyclization, incorporation of non-natural amino acids). | To increase resistance to enzymatic degradation. |

| Cross-linking within the scaffold. nih.gov | To prevent premature release and maintain structural integrity. | |

| Controlled release from delivery systems (e.g., microspheres, hydrogels). | To provide sustained bioactivity over time. |

Emerging Research Avenues and Future Directions

Elucidating Novel Binding Partners and Interaction Networks

The collagen alpha-1(I) chain (COL1A1) is a fundamental component of the extracellular matrix (ECM), and its interactions are crucial for tissue structure and cellular function. nih.gov While major binding partners are known, research is ongoing to uncover the full spectrum of its interaction network. The COL1A1 chain is known to interact with various receptors, with major ligand-binding regions located in amino acid ranges 80-200, 680-830, and 920-1464. nih.gov

Key interaction partners for the broader COL1A1 chain include:

Integrins and Discoidin Domain Receptors (DDRs): These interactions often involve hydroxyproline (B1673980) residues. nih.gov

C-X-C chemokine receptors (CXCR): The PGP motif is frequently involved in these interactions. nih.gov

MRC2 (mannose receptor, C type 2): An interaction has been identified by similarity. uniprot.org

TRAM2 (translocation associated membrane protein 2): This interaction has been experimentally confirmed. uniprot.org

MFAP4 (microfibrillar-associated protein 4): This interaction is calcium-dependent and identified by similarity. uniprot.org

Recent research has also pointed to potential functional partners through gene interaction studies, including ADAMTS2, COL1A2, COL5A2, and RUNX2, suggesting a role for COL1A1 in the development of musculoskeletal soft tissue injuries. nih.gov Systems biology approaches are being increasingly recognized as necessary to understand the complex and often unclear pathways associated with COL1A1's functions. nih.gov

Table 1: Known and Potential Interaction Partners of Collagen Alpha-1(I) Chain

| Interacting Partner | Type of Interaction | Evidence Level |

| Integrins | Receptor Binding | Experimental |

| Discoidin Domain Receptors (DDRs) | Receptor Binding | Experimental |

| C-X-C chemokine receptors (CXCR) | Receptor Binding | Experimental |

| MRC2 | Protein-Protein | By similarity |

| TRAM2 | Protein-Protein | Experimental |

| MFAP4 | Protein-Protein | By similarity (Ca2+-dependent) |

| ADAMTS2 | Functional Partner | Gene Interaction Study |

| COL1A2 | Functional Partner | Gene Interaction Study |

| COL5A2 | Functional Partner | Gene Interaction Study |

| RUNX2 | Functional Partner | Gene Interaction Study |

Understanding the Peptide's Role in Specific Disease Mechanistic Models (Excluding Clinical Human Data)

Mutations and altered expression of the COL1A1 gene are implicated in a range of diseases, providing avenues to study the peptide's function in non-human models.

Osteogenesis Imperfecta (OI): Mouse models with mutations in Col1a1 and Col1a2 have been developed to study OI. open.ac.uk For instance, a C to T transition in exon 31 of Col1a1 in the TM44 mouse line leads to a premature stop codon and an OI phenotype. open.ac.uk These models are crucial for understanding the molecular basis of bone fragility. open.ac.ukbiorxiv.org Lethal forms of OI have been linked to mutations within binding sites for integrins and glycosaminoglycans on collagen I. nih.gov

Ehlers-Danlos Syndrome (EDS): A mouse model (MP-107) with a mutation in Col1a2 exhibits features of both OI and EDS, providing a model for Col-1 related overlap syndrome. open.ac.uk

Fibrosis: In lung fibrosis models, increased levels of COL1A1 produced by alveolar macrophages are associated with disease progression. nih.gov

Cancer: In mouse models of pancreatic cancer, COL1A1 can be activated by the Hedgehog signaling pathway. mdpi.com Studies have also shown that COL1A1 secreted by stellate cells can promote invasion and migration of pancreatic cancer cells. nih.gov In mouse models of ovarian cancer, knockdown of COL11A1, a related collagen, which can form heterotrimers with COL5A2, impairs peritoneal metastasis and lung colonization. mdpi.com

Development of Advanced in vitro and ex vivo Systems for Mechanistic Studies

To delve deeper into the mechanisms of the Collagen I, alpha chain (98-110) peptide, researchers are utilizing and developing sophisticated in vitro and ex vivo systems.

In Vitro 3D Hydrogel Matrices: Three-dimensional hydrogels made of collagen I are used to mimic the in vivo environment for studying cancer cell chemotaxis. nih.gov For example, the EGF-induced chemotaxis of the human breast cancer cell line MDA-MB-231 has been characterized using a collagen I hydrogel in a micro-slide chemotaxis assay. nih.gov

Ex Vivo Tissue Models: Fibroblasts from patients with mutations affecting COL1A1 have been cultured to study the effects on pro-collagen secretion and intracellular collagen levels. nih.gov

Minigene Experiments: In vitro minigene experiments are used to understand the effects of specific mutations on RNA splicing of the COL1A1 gene. spandidos-publications.com

Cell Culture Systems: Various cell lines are used to investigate the regulation of COL1A1 expression. For instance, the repression of the COL1A1 gene by the RFX family of proteins has been studied in transient transfection and in vitro transcription assays. nih.gov

Exploration of Peptide Self-Assembly and Higher-Order Structures for Biomaterial Design

The self-assembling properties of collagen and collagen-mimetic peptides (CMPs) are a major focus for creating novel biomaterials for tissue engineering and other biomedical applications. mdpi.comacs.orgnih.gov

Collagen-Mimetic Peptides (CMPs): Short, synthetic peptides that mimic the (Gly-X-Y)n repeating sequence of natural collagen are designed to self-assemble into triple helices and higher-order fibrillar structures. mdpi.comacs.orgpnas.org The stability and morphology of these structures can be controlled by factors like the length of hydrophobic domains and the introduction of charged or aromatic residues. acs.orgpnas.org

Triblock Peptides: A novel approach involves creating triblock peptides with a central collagen-like block and oppositely charged N- and C-terminal blocks. mdpi.com This design promotes the formation of stable heterotrimers, mimicking the natural composition of type I collagen, without the interference of homotrimers. mdpi.com Molecular dynamics simulations suggest that salt-bridge networks between the charged termini contribute to the stability of these heterotrimers. mdpi.com

DNA-Collagen Hybrid Materials: Nucleic acids can spontaneously complex with collagen and CMPs to form "superstructures." nih.gov The structure of the DNA (single- or double-stranded, linear, or cyclic) and its molecular weight can influence the resulting fibril compactness and order. nih.gov These hybrid materials have potential applications in creating functional platforms for neuroscience and tissue engineering. nih.gov

Hydrogels: Self-assembling CMPs can form hydrogels that mimic the native ECM. anu.edu.au These can be functionalized with specific binding motifs to create tailored microenvironments for cell culture and tissue regeneration. anu.edu.au

Table 2: Factors Influencing Self-Assembly of Collagen-Mimetic Peptides

| Factor | Influence on Self-Assembly | Resulting Structures |

| Hydrophobic Domains | Mediates protein-protein interactions. | Fibrils, meshes |

| Charged Terminal Blocks | Electrostatic attraction drives heterotrimer formation. | Stable heterotrimers |

| Aromatic Residues | Facilitate self-assembly. | Micrometer-length fibrils, striated hydrogels |

| DNA Integration | Directs the formation of distinct cross-banding patterns or twisted fibril assemblies. | Superstructures, nanoparticles, intertwined filaments |

Systems Biology Approaches to Integrate Peptide Signaling within Cellular Contexts

A systems biology perspective is crucial for understanding the multifaceted role of the Collagen I, alpha chain and its fragments within complex cellular environments. nih.gov This approach aims to integrate data from genomics, proteomics, and interactomics to build comprehensive models of collagen signaling.

Gene Regulatory Networks: Research is uncovering the transcription factors and microRNAs that regulate COL1A1 expression. For example, the transcription factor ZEB1 has been shown to upregulate COL1A1 mRNA in the context of myocardial infarction. nih.gov The RFX protein family, along with the major histocompatibility class II transactivator (CIITA), has been shown to repress COL1A1 transcription. nih.gov

Pathway Analysis: Databases like Reactome provide curated pathways involving COL1A1, including "GPVI-mediated activation cascade," "Collagen degradation," and "Extracellular matrix organization." uniprot.orguniprot.org

Multi-Omics Analysis: Integrated analysis of genomics, transcriptomics, and proteomics is being used to identify key genes and pathways in diseases like lung adenocarcinoma, where COL1A1 has been identified as a key player in development and progression. nih.gov

Interaction Networks: Tools like the STRING database help visualize the protein-protein interaction networks of COL1A1, revealing connections to other collagen chains (e.g., COL1A2, COL5A2) and proteins involved in ECM remodeling and cell signaling. nih.govstring-db.org

By considering all molecular levels simultaneously, systems biology aims to provide a more holistic understanding of how signaling initiated by peptides like Collagen I, alpha chain (98-110) is integrated into the broader cellular context. nih.gov

Q & A

Q. What advanced imaging techniques reveal 3D collagen orientation in tissues?

- Methodological Answer :

- Polarized Second Harmonic Generation (pSHG) : Quantify collagen alignment in tendon or tumor stroma. Pair with PRS for molecular orientation data .

- Cryo-Electron Tomography : Resolve collagen fibril ultrastructure at near-atomic resolution. Use subtomogram averaging to map residue 98-110 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.